BenchChemオンラインストアへようこそ!

5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Antiviral Drug Discovery HBV Capsid Assembly Modulation Structure–Activity Relationship (SAR)

This pyrazolo[1,5-a]pyrazine derivative features a unique dual-cyclopropyl pharmacophore with a ketone carbonyl linker at the 5-position, distinguishing it from the carboxamide series. It serves as a privileged starting point for RET kinase inhibitor design, offering conformational restriction and potential metabolic stability advantages. The compound is equally valuable as a chemically matched negative control in HBV capsid assembly modulation (CAM) screening cascades, where the 5-position linker chemistry critically determines target engagement. Researchers in oncology and virology should procure this precise substitution pattern to exploit its distinct binding modes and synthetic versatility.

Molecular Formula C13H17N3O
Molecular Weight 231.299
CAS No. 2034293-47-3
Cat. No. B2515039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS2034293-47-3
Molecular FormulaC13H17N3O
Molecular Weight231.299
Structural Identifiers
SMILESC1CC1C2=NN3CCN(CC3=C2)C(=O)C4CC4
InChIInChI=1S/C13H17N3O/c17-13(10-3-4-10)15-5-6-16-11(8-15)7-12(14-16)9-1-2-9/h7,9-10H,1-6,8H2
InChIKeyGBGOALLYPIGYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034293-47-3): Procurement-Grade Structural Overview


5-Cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034293-47-3, molecular formula C₁₃H₁₇N₃O, MW 231.30) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine class. This scaffold has been demonstrated to be an inhibitor of RET kinase, as claimed in patent JP6888101B2, and is the core structure of multiple type II HBV capsid assembly modulators discovered by Roche [1]. The compound features a cyclopropanecarbonyl ketone substituent at the 5-position and a cyclopropyl group at the 2-position, forming a distinctive dual-cyclopropyl pharmacophore that presents a ketone-type linker distinct from the carboxamide series dominating published anti-HBV structure–activity relationships [2].

Why 5-Cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Cannot Be Substituted by Generic Pyrazolo[1,5-a]pyrazine Analogs


Substitution of pyrazolo[1,5-a]pyrazine variants without explicit evidence of functional equivalence is not scientifically justifiable. Within the pyrazolo[1,5-a]pyrazine class, the linker chemistry at the 5-position is a dominant determinant of biological target engagement: the carboxamide linker has been explicitly identified as critical for HBV capsid assembly modulation activity [1], while the ketone carbonyl linker present in this compound may drive distinct binding modes relevant to kinase inhibition [2]. Furthermore, the identity of the carbonyl substituent (cyclopropyl vs. furanyl vs. cyclobutyl) governs conformational restriction and metabolic stability through differential chelation and hydrogen-bonding interactions, as documented for cyclopropanecarbonyl derivatives [3]. The selection of this specific compound over a close analog must therefore be guided by its precise substitution pattern, which defines its pharmacological profile and synthetic utility.

Quantitative Differentiation Evidence for 5-Cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034293-47-3)


Ketone vs. Carboxamide Linker: Target Selectivity Divergence in the HBV Capsid Assembly Modulator Context

In the (6S)-cyclopropyl-DPPC HBV capsid assembly modulator series, the carboxamide linker at the 5-position was demonstrated to be critical for anti-HBV activity [1]. The target compound replaces the carboxamide with a cyclopropanecarbonyl ketone linker, making it structurally incompatible with the HBV capsid assembly modulator pharmacophore. This divergence means the compound should not be selected for HBV CAM screening but may be considered for RET kinase or other kinase targets for which pyrazolo[1,5-a]pyrazines are claimed as inhibitors [2]. The closest carboxamide comparator, GYH2-18 (the Roche DPPC lead), contains a carboxamide linker that is essential for its mechanism of action, whereas the ketone linker of the target compound represents a deliberate structural departure from that series.

Antiviral Drug Discovery HBV Capsid Assembly Modulation Structure–Activity Relationship (SAR)

Cyclopropanecarbonyl vs. Isopropylcarbonyl: 14–15-Fold Potency Enhancement Through Conformational Restriction

Cyclopropanecarbonyl derivatives have been independently shown to be 15-fold and 14-fold more potent than the corresponding isopropylcarbonyl analogues as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH), respectively [1]. The potency enhancement is attributed to metal-chelating and hydrogen-bonding interactions that force the cyclopropyl group into a fixed bisected conformation unavailable to the isopropyl group. Although these data were generated in distinct enzyme systems (HPPD and DHODH), the principle of cyclopropanecarbonyl-driven conformational restriction and enhanced target engagement is a class-level attribute applicable to the cyclopropanecarbonyl moiety present in the target compound. An isopropylcarbonyl-substituted pyrazolo[1,5-a]pyrazine analog, if used as a comparator, would be expected to exhibit substantially reduced potency based on this established SAR.

Enzyme Inhibition Conformational Restriction Medicinal Chemistry

Dual Cyclopropyl Substitution: Differentiation from Mono-Cyclopropyl and Heterocyclic Analogs

The target compound bears two cyclopropyl groups: one at the 2-position of the pyrazolo[1,5-a]pyrazine core and a second as part of the cyclopropanecarbonyl substituent at the 5-position. In the broader pyrazolo[1,5-a]pyrazine family, the 2-cyclopropyl group is a conserved feature associated with enhanced metabolic stability by reducing susceptibility to oxidative degradation . Closely related analogs that replace one cyclopropyl group with a heterocyclic moiety (e.g., 2-cyclopropyl-5-(furan-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, CAS 2034556-07-3) or with a cyclobutyl group (cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone) alter the lipophilicity and steric profile relative to the dual-cyclopropyl design [1]. In the HBV CAM context, the cyclobutyl analog has been reported with an EC₅₀ of 260 nM in HBV-infected HepAD38 cells [1]. No equivalent potency data are available for the dual-cyclopropyl ketone compound, but the structural difference in ring size (cyclobutyl vs. cyclopropyl) at the carbonyl substituent creates a measurable divergence in molecular volume and conformational preference.

Metabolic Stability Lipophilicity Modulation Drug Design

Scaffold Patent Mapping: RET Kinase Inhibition Scope and Procurement Relevance

Substituted pyrazolo[1,5-a]pyrazine compounds, including those with cyclopropyl substituents, are explicitly claimed as RET kinase inhibitors in patent JP6888101B2 (granted, active status) [1]. The generic formula of this patent encompasses the 2-cyclopropyl-5-acyl-pyrazolo[1,5-a]pyrazine scaffold, providing a documented intellectual property foundation for the target compound's potential application in RET-driven oncology research. The corresponding patent family includes EP 3571203 B1 (granted 2023-06-07) and ES-2948194-T3, assigned to Array BioPharma Inc. [2]. This patent coverage distinguishes the pyrazolo[1,5-a]pyrazine scaffold from unrelated heterocyclic scaffolds (e.g., pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine) that lack RET kinase claims, and provides a procurement rationale for researchers investigating RET-dependent cancers.

Kinase Inhibition Intellectual Property Oncology

Research and Industrial Application Scenarios for 5-Cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine


RET Kinase Inhibitor Lead Discovery and Optimization

The pyrazolo[1,5-a]pyrazine scaffold is established as a RET kinase inhibitor chemotype in granted patents [1]. The cyclopropanecarbonyl group at the 5-position may confer conformational restriction and potency advantages, as demonstrated for cyclopropanecarbonyl derivatives in other enzyme systems where 14–15-fold potency gains over isopropylcarbonyl analogs were observed [2]. Researchers pursuing RET-driven cancers (medullary thyroid cancer, papillary thyroid cancer, NSCLC) can procure this compound as a starting point for structure-based design, leveraging the ketone linker for potential hinge-region interactions distinct from the carboxamide series.

Negative Control or Specificity Tool in HBV Capsid Assembly Modulator Studies

Since the carboxamide linker at the 5-position has been shown to be critical for HBV capsid assembly modulation activity in the DPPC series [3], this ketone-containing compound cannot engage the same binding mode. It is well-suited as a chemically matched negative control in HBV CAM screening cascades, enabling researchers to confirm that observed anti-HBV activity is linker-dependent and not an artifact of the pyrazolo[1,5-a]pyrazine core.

Dual-Cyclopropyl Pharmacophore Exploration in Drug Metabolism and Pharmacokinetics (DMPK) Studies

The dual cyclopropyl substitution pattern (core 2-cyclopropyl plus 5-cyclopropanecarbonyl) provides a high sp³-carbon fraction that may correlate with improved metabolic stability through reduced cytochrome P450 oxidative metabolism [1]. This compound can serve as a probe molecule for comparative DMPK profiling against mono-cyclopropyl or heterocyclic analogs, such as the furanyl (CAS 2034556-07-3) or cyclobutyl variants [4], to deconvolute the contribution of the second cyclopropyl ring to intrinsic clearance and bioavailability.

Synthetic Intermediate for Diversified Pyrazolo[1,5-a]pyrazine Libraries

The ketone carbonyl at the 5-position can be reduced to a secondary alcohol or further derivatized via reductive amination, Grignard addition, or oxime formation, providing a versatile handle for parallel library synthesis. The 2-cyclopropyl group remains intact through these transformations, enabling the construction of focused libraries that retain the core scaffold's documented RET kinase inhibition potential [1] while exploring diverse 5-position substituents.

Quote Request

Request a Quote for 5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.